3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
3-(Chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a chloromethyl group at position 3, a methyl group at position 4, and a trifluoromethyl group at position 3. The 1,2,4-triazole scaffold is renowned for its versatility in drug design, with substituents modulating bioactivity, solubility, and metabolic stability .
Properties
CAS No. |
1546141-35-8 |
|---|---|
Molecular Formula |
C5H5ClF3N3 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-3(2-6)10-11-4(12)5(7,8)9/h2H2,1H3 |
InChI Key |
CHOQGKRXVQWOKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition of Hydrazonyl Chlorides with Trifluoroacetonitrile
The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles via nitrile imine cycloaddition represents a foundational approach. Hydrazonyl chlorides (e.g., 2a–2g ) react with in situ-generated CFCN from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1 ) under mild conditions (CHCl, NEt) to yield 5-trifluoromethyl triazoles with yields up to 75%. For instance, methyl-substituted hydrazonyl chloride (2e ) affords 4-methyl-5-trifluoromethyl-1,2,4-triazole (3e ) in 75% yield, demonstrating tolerance for alkyl and aryl substituents.
Challenges :
-
Direct introduction of chloromethyl groups via hydrazonyl chlorides remains unexplored.
-
Post-synthetic chloromethylation may require additional steps, complicating scalability.
Semicarbazide-Based Cyclization Routes
Sulfonic Acid Salt-Mediated Synthesis
A patent-pending method utilizes sulfonic acid salts of semicarbazide (HI ) reacted with chloroacetyl chloride to form 3-chloromethyl-1,2,4-triazolin-5-one. For example, mesyl or tosyl salts of semicarbazide cyclize with chloroacetyl chloride in organic solvents (e.g., ethyl acetate) at elevated temperatures, yielding 60–74% of chloromethyl-triazolinone.
Adaptation for Trifluoromethyl Incorporation :
-
Substituting chloroacetyl chloride with trifluoromethyl-containing acyl chlorides (e.g., CFCOCl) could introduce the CF group.
-
Sequential functionalization may be required to install both chloromethyl and trifluoromethyl groups.
Multi-Step Functionalization of Triazole Precursors
Hydrazide-to-Triazole Conversion
Derivatives of 3-bromobenzoic acid are converted to triazole thiols (4 ) via methyl ester formation, hydrazide intermediates (3 ), and cyclization. Subsequent alkylation with N-substituted-2-chloro-N-phenylpropanamide (6a–6c ) introduces side chains, yielding triazole hybrids.
Application to Target Compound :
-
Starting with trifluoromethyl-substituted benzoic acid could position CF at C5.
-
Chloromethylation of the thiol intermediate (4 ) via nucleophilic substitution (e.g., ClCHI) remains a plausible route.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Cycloaddition offers superior regiocontrol for CF at C5 but lacks direct chloromethylation.
-
Semicarbazide routes excel in chloromethyl introduction but require CF functionalization.
-
Multi-step strategies provide modularity at the cost of synthetic complexity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed
- Substituted triazoles with various functional groups
- Oxidized products such as carboxylic acids or aldehydes
- Reduced products with fewer fluorine atoms
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various fungal strains. The introduction of the trifluoromethyl group enhances these properties by improving the compound's interaction with biological targets .
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated activity against multiple human cancer cell lines, suggesting that 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole may also possess similar anticancer effects . The specific mechanisms of action are still under investigation but may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Drug Development
The unique properties of this compound make it a promising candidate in drug design. Its ability to enhance lipophilicity and metabolic stability can lead to improved bioavailability of therapeutic agents. This compound may serve as a scaffold for developing new drugs targeting fungal infections or cancer .
Proteomics Research
This compound has been utilized in proteomics studies due to its ability to modify proteins selectively. Its chloromethyl group allows for covalent bonding with nucleophilic residues in proteins, facilitating the study of protein interactions and functions .
Agrochemical Applications
The triazole ring is widely recognized in agricultural chemistry for its role as fungicides. Compounds similar to this compound have been employed to combat fungal diseases in crops, enhancing agricultural productivity . The trifluoromethyl group contributes to the efficacy and selectivity of these agrochemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in substituents at positions 3, 4, and 4. Key comparisons include:
Key Observations :
- Trifluoromethyl vs. Halogens : The trifluoromethyl group at position 5 in the target compound likely enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which may improve blood-brain barrier penetration for CNS-targeted applications.
- Chloromethyl Reactivity: The chloromethyl group offers a reactive site for nucleophilic substitution, enabling conjugation with thiols or amines, as seen in thioether-linked triazoles (e.g., ). This contrasts with non-reactive methyl or aryl groups in other analogs.
Biological Activity
3-(Chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, synthesis methods, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₄H₆ClN₃
- Molecular Weight : 147.56 g/mol
- CAS Number : 1338226-21-3
- InChI Key : FFJXSRWDORQRPQ-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit bacterial growth effectively.
Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that various triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound tested showed minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- In particular, derivatives with specific substitutions at the C-3 position of the triazole ring were found to enhance antibacterial activity significantly .
-
Case Studies :
- A specific derivative of triazole was synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), showing MIC values that were 16-fold lower than traditional antibiotics like ciprofloxacin and vancomycin .
- Another study focused on a hybrid compound combining triazole with ciprofloxacin, which revealed superior antibacterial properties compared to ciprofloxacin alone, particularly against biofilm-forming bacteria .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Conventional Synthesis :
- Novel Approaches :
Potential Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Its potent antibacterial properties suggest potential use in developing new antibiotics to combat resistant bacterial strains.
- Agricultural Uses : Triazoles are also recognized for their herbicidal properties; thus, this compound may find applications in agricultural settings as a fungicide or herbicide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors like 4-chlorobenzonitrile with hydrazine hydrate, followed by reactions with acetic anhydride and phosphorus oxychloride . Key parameters include:
- Solvent selection : Ethanol or acetonitrile for stabilizing intermediates .
- Temperature control : 60–80°C for cyclization steps to avoid side reactions .
- Catalysts : Use of bases like sodium hydroxide to accelerate nucleophilic substitutions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and adjust stoichiometry to improve yields (typically 70–85%) .
Q. How can the structure and purity of this triazole derivative be confirmed?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., chloromethyl at C3, trifluoromethyl at C5) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 228.07 for CHClFN) .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the key physicochemical properties influencing experimental design?
- Answer : Critical properties include:
- Melting point : Varies with purity (reported range: 120–135°C) .
- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- Stability : Hygroscopic; store under inert atmosphere to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloromethyl, trifluoromethyl) affect reactivity and biological activity?
- Methodological Answer :
- Reactivity : The chloromethyl group at C3 facilitates nucleophilic substitutions (e.g., with thiols or amines), while the trifluoromethyl group at C5 enhances lipophilicity and metabolic stability .
- Biological Activity : Substituents influence interactions with targets like cytochrome P450 enzymes. For example, trifluoromethyl groups improve binding affinity by forming halogen bonds .
- SAR Studies : Compare analogs (e.g., methyl vs. isopropyl at C4) using in vitro assays to quantify IC values .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer :
- Purity assessment : Re-crystallize the compound using ethanol/water mixtures and re-measure properties .
- Environmental factors : Control humidity during melting point determination to mitigate hygroscopic effects .
- Cross-validation : Compare data across multiple techniques (e.g., differential scanning calorimetry vs. capillary methods) .
Q. What advanced techniques are used to study the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme assays : Measure inhibition of microbial enzymes (e.g., dihydrofolate reductase) using UV-Vis spectroscopy .
- Molecular docking : Model interactions with protein targets (e.g., CYP450) using software like AutoDock Vina .
- Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsome incubations .
Q. How can microwave-assisted synthesis improve the efficiency of producing this triazole derivative?
- Methodological Answer :
- Conditions : Microwave irradiation at 165°C for 45 minutes reduces reaction time from hours to minutes vs. conventional heating .
- Yield optimization : Adjust power (300–500 W) and solvent (i-propanol) to enhance energy transfer .
- Scalability : Use continuous-flow reactors for gram-scale synthesis with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
